molecular formula C17H17BrN4O2 B13047071 Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate

Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate

Cat. No.: B13047071
M. Wt: 389.2 g/mol
InChI Key: SMGWKBCPHLYCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.72 (s, 1H, H-5): Downfield shift due to conjugation with electron-withdrawing pyrazine nitrogens.
  • δ 8.15 (d, J = 8.4 Hz, 2H, H-2'/H-6' of 4-bromophenyl): Meta-coupled aromatic protons.
  • δ 7.65 (d, J = 8.4 Hz, 2H, H-3'/H-5' of 4-bromophenyl): Ortho to bromine substituent.
  • δ 6.92 (s, 1H, H-7): Deshielded by adjacent nitrogen atoms.
  • δ 1.52 (s, 9H, C(CH₃)₃): Characteristic tert-butyl singlet.

¹³C NMR (101 MHz, CDCl₃) :

  • δ 155.2 (C=O of carbamate): Typical for Boc-protected amines.
  • δ 147.6–122.1 (imidazo[1,2-a]pyrazine carbons): Resonances split due to heteroaromatic ring currents.
  • δ 131.8 (C-1' of 4-bromophenyl): Quaternary carbon bonded to bromine.
  • δ 28.4 (C(CH₃)₃): Methyl groups in tert-butyl.

High-Resolution Mass Spectrometry (HRMS) Profiling

Electrospray ionization (ESI+) yields a predominant [M+H]⁺ ion at m/z 389.0648 (calculated for C₁₇H₁₈BrN₄O₂⁺: 389.0651), confirming the molecular formula. Fragmentation pathways include:

  • Loss of tert-butyl group (-56.06 Da, Δ = 0.8 ppm)
  • Cleavage of the carbamate linkage to generate imidazo[1,2-a]pyrazin-3-amine (m/z 232.9843)

Infrared (IR) Vibrational Mode Assignment

Key IR absorptions (KBr pellet, cm⁻¹):

  • 2975–2860: C-H stretching (tert-butyl CH₃)
  • 1695: C=O stretch (carbamate)
  • 1592: C=N/C=C in imidazo[1,2-a]pyrazine
  • 1480: Aromatic C-Br stretching
  • 1245: C-N-C asymmetric stretch (carbamate)
  • 1150: C-O-C symmetric stretch

The absence of N-H stretching above 3300 cm⁻¹ confirms complete Boc protection of the amine.

Properties

Molecular Formula

C17H17BrN4O2

Molecular Weight

389.2 g/mol

IUPAC Name

tert-butyl N-[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]carbamate

InChI

InChI=1S/C17H17BrN4O2/c1-17(2,3)24-16(23)21-15-14(11-4-6-12(18)7-5-11)20-13-10-19-8-9-22(13)15/h4-10H,1-3H3,(H,21,23)

InChI Key

SMGWKBCPHLYCDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C2N1C=CN=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an imidazo[1,2-A]pyrazine core, followed by the introduction of the bromophenyl group through a halogenation reaction. The final step often involves the protection of the amine group with a tert-butyl carbamate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with desired specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or DMF are typical.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Properties

One of the prominent applications of Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate is in cancer treatment. Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A study demonstrated that compounds similar to this compound showed significant inhibition of cell proliferation in human lung carcinoma (SK-LU-1) and breast cancer (MCF-7) cell lines, with IC50 values below 10 µM .
CompoundCell LineIC50 (µM)
Compound ASK-LU-15.5
Compound BMCF-78.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that imidazo[1,2-a]pyrazine derivatives can inhibit bacterial growth effectively:

  • Case Study : A derivative of this compound was tested against Gram-positive and Gram-negative bacteria, exhibiting minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM against various strains .
Bacterial StrainMIC (µM)
Staphylococcus aureus50
Escherichia coli75

Therapeutic Applications

Given its promising biological activities, this compound is being investigated for potential therapeutic applications:

  • Cancer Therapy : Targeting c-KIT mutations in gastrointestinal stromal tumors.
  • Infection Control : Development of new antibacterial agents against resistant bacterial strains.

Mechanism of Action

The mechanism of action of Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate involves its interaction with specific molecular targets. The bromophenyl group and the imidazo[1,2-A]pyrazine core play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Bromine placement (e.g., on pyrazine vs. phenyl) impacts steric and electronic effects. The 4-bromophenyl group in the target compound enhances cross-coupling versatility .
  • Functional Groups : Carbamate (target) vs. ester (compound X) groups influence solubility and stability. Carbamates are more hydrolytically stable under basic conditions .

Comparison with Analogues :

  • Compound X (Ethyl 2-((2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl)amino)acetate) uses a similar Suzuki coupling step but replaces the carbamate with an amino acetate via nucleophilic substitution .
  • tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate requires bromination of a preformed dihydro core, limiting derivatization flexibility .

Physical and Chemical Properties

Property Target Compound tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate Compound X
Molecular Weight 389.25 g/mol 331.19 g/mol (estimated) 387.25 g/mol
Solubility Low (hydrophobic bromophenyl) Moderate (dihydro core) Moderate (ester group)
Stability High (tert-butyl carbamate) Moderate (bromo on saturated core) Lower (ester hydrolysis)

Key Insights :

  • The bromophenyl group in the target compound increases lipophilicity (LogP ~3.5 estimated), whereas dihydro derivatives may exhibit improved aqueous solubility .
  • Carbamates (target) are more stable than esters (compound X), which are prone to hydrolysis under acidic/basic conditions .

Stability and Reactivity

  • Thermal Stability : The tert-butyl group decomposes at ~150–200°C, consistent with Boc-protected analogues .
  • Reactivity : The 4-bromophenyl group enables cross-coupling (e.g., with boronic acids), as demonstrated in compound 27’s synthesis . In contrast, chloro or fluoro analogues () offer fewer opportunities for late-stage functionalization .

Biological Activity

Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity, particularly focusing on its implications in therapeutic applications.

Synthesis

The synthesis of this compound involves multicomponent reactions that are efficient and yield high purity products. A notable method includes the use of tert-butyl isocyanide and appropriate aldehydes under mild conditions, which allows for the introduction of various substituents without degradation of sensitive functional groups .

Key Synthetic Pathways

  • Multicomponent Reactions : Utilizing tert-butyl isocyanide with different aldehydes to form the desired imidazo[1,2-A]pyrazine derivatives.
  • Purification Techniques : Column chromatography is commonly employed to isolate the target compound from reaction mixtures.

The biological activity of this compound is attributed to its structural characteristics that allow it to interact with various biological targets. It has been studied for its potential as an anti-tuberculosis agent and other therapeutic applications.

Pharmacological Properties

Recent studies have highlighted its effectiveness in inhibiting specific enzymes and pathways involved in disease progression. For instance, this compound exhibits significant inhibition against certain cytochrome P450 enzymes, which are crucial for drug metabolism .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-TuberculosisPotent against MDR strains
Enzyme InhibitionInhibits CYP1A2, CYP2C9, CYP3A4
CytotoxicityInduces apoptosis in cancer cells

Case Studies

In a recent study focusing on a series of imidazo[1,2-a]pyrazine derivatives, including this compound, researchers found that modifications at the nitrogen position significantly enhanced anti-tuberculosis activity. Compounds were evaluated against both susceptible and resistant strains, with some derivatives showing remarkable potency .

Example Case Study

  • Study Title : "Design and Biological Evaluation of Imidazo Derivatives"
  • Findings : The study reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against Mycobacterium tuberculosis. The structural modifications were crucial for enhancing bioactivity and pharmacokinetic profiles.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the imidazole ring or the carbamate moiety can lead to significant changes in biological activity. For instance:

  • Bromo Substitution : The presence of the bromine atom on the phenyl ring enhances lipophilicity and potentially improves cell membrane permeability.
  • Carbamate Group : This group contributes to stability and may play a role in enzyme interactions.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl)carbamate?

The compound is typically synthesized via multi-step protocols involving:

  • Imidazo[1,2-a]pyrazine core formation : Cyclization of 2-aminopyrazine derivatives with α-halo ketones or aldehydes under acidic or thermal conditions .
  • Bromophenyl introduction : Suzuki-Miyaura cross-coupling using (4-bromophenyl)boronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) to functionalize the core structure .
  • Carbamate protection : Reaction of the amine group with tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base (e.g., DIPEA) . Example yield: ~85% after flash column chromatography .

Q. How is the purity and structural integrity of this compound validated?

Key analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and Boc-group incorporation (e.g., tert-butyl protons at δ ~1.4 ppm) .
  • High-resolution mass spectrometry (HRMS) : Exact mass matching within 5 ppm error (e.g., [M+H]⁺ calculated for C₁₉H₂₀BrN₄O₂: 423.0695; observed: 423.0702) .
  • LC-MS : Purity >95% with retention time consistency .

Q. What storage conditions are recommended to ensure compound stability?

  • Short-term : Store at room temperature in a desiccator under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
  • Long-term : Freeze at -20°C in amber vials to avoid photodegradation. Stability >6 months confirmed via periodic LC-MS reanalysis .

Advanced Research Questions

Q. How can reaction yields be optimized for the Suzuki-Miyaura coupling step?

  • Catalyst screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) to balance cost and efficiency. Pd(PPh₃)₄ is standard but may require higher loading (~5 mol%) .
  • Solvent systems : Use dioxane/water (4:1) or DME/water (2:1) for improved solubility of boronic acids .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, achieving >90% conversion .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Variable temperature (VT) NMR : Identify dynamic processes (e.g., rotameric equilibria of the Boc group) causing peak splitting .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in the imidazo[1,2-a]pyrazine ring .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., bromophenyl vs. alternative substitution patterns) .

Q. How is the compound used in structure-activity relationship (SAR) studies for drug discovery?

  • Carbamate deprotection : Treat with trifluoroacetic acid (TFA) in DCM (1:1 v/v, 2 hours) to generate the free amine for further derivatization (e.g., amide coupling with DMTMM) .
  • Biological screening : Test against targets like anthrax toxin (PA63 pore inhibition) or human constitutive androstane receptor (hCAR), where imidazo[1,2-a]pyrazines show nanomolar activity .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Purification bottlenecks : Replace flash chromatography with recrystallization (e.g., DCM/hexane) for gram-scale batches .
  • Toxic intermediates : Mitigate residual palladium via scavengers (e.g., SiliaMetS Thiol) to meet ICH Q3D limits (<10 ppm) .
  • Reproducibility : Control moisture during Boc protection (use molecular sieves) to avoid side reactions .

Methodological Considerations

Q. How to troubleshoot low yields in the final carbamate formation step?

  • Stoichiometry : Use Boc₂O in excess (1.5–2.0 equiv) with catalytic DMAP to drive the reaction .
  • Solvent polarity : Switch from DCM to THF for improved solubility of Boc-protected intermediates .
  • Byproduct identification : LC-MS monitoring detects tert-butanol or urea derivatives, indicating hydrolysis or overprotection .

Q. What computational tools support mechanistic studies of this compound?

  • DFT calculations : Model electronic effects of the 4-bromophenyl group on imidazo[1,2-a]pyrazine’s π-π stacking with biological targets .
  • Molecular docking (AutoDock Vina) : Predict binding modes to receptors like hCAR, guided by crystallographic data (PDB ID: 9K1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.